カルボスルファン

概要

説明

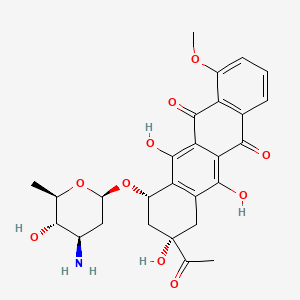

カルボスルファンは、カルバメート系に属する有機化合物です。主に殺虫剤として使用されています。室温では茶褐色の粘性液体として存在し、水への溶解度が低いことが知られています。 キシレン、ヘキサン、クロロホルム、ジクロロメタン、メタノール、アセトンなどの溶媒と混和します 。カルボスルファンは、さまざまな害虫を駆除するために農業で広く使用されています。

科学的研究の応用

Carbosulfan has several scientific research applications, particularly in agriculture and toxicology :

Agriculture: It is used as an insecticide to control pests in crops such as rice, maize, potatoes, and vegetables. It is effective against a broad spectrum of insects, including soil-dwelling and foliar pests.

Toxicology: Carbosulfan is studied for its toxic effects on mammals and its role in human poisoning cases. It is a cholinesterase inhibitor, making it a subject of interest in forensic toxicology.

Analytical Chemistry: High-performance thin-layer chromatography (HPTLC) and other chromatographic techniques are used to detect and quantify carbosulfan in biological and environmental samples.

作用機序

カルボスルファンは、神経系におけるアセチルコリンの分解を担う酵素であるアセチルコリンエステラーゼを阻害することによって効果を発揮します 。この阻害により、アセチルコリンが蓄積し、神経信号伝達が持続的に行われ、最終的には害虫の麻痺と死をもたらします。主な分子標的は、害虫の神経系にあるアセチルコリンエステラーゼ酵素です。

Safety and Hazards

生化学分析

Biochemical Properties

Carbosulfan acts by inhibiting the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which ultimately paralyzes and kills the pest. Carbosulfan interacts with various biomolecules, including proteins and enzymes, primarily through reversible binding to acetylcholinesterase . This interaction is characterized by the formation of a carbamylated enzyme intermediate, which prevents the hydrolysis of acetylcholine.

Cellular Effects

Carbosulfan has significant effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . In immune cells, Carbosulfan has been shown to induce immunotoxicity by inhibiting esterases and disrupting endocrine functions . Additionally, it can cause oxidative stress in cells by reducing the levels of intracellular antioxidants such as glutathione .

Molecular Mechanism

The primary mechanism of action of Carbosulfan is the inhibition of acetylcholinesterase . This inhibition occurs through the formation of a carbamylated enzyme intermediate, which blocks the active site of the enzyme and prevents the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, causing continuous stimulation of the nerves and resulting in paralysis and death of the pest . Carbosulfan also undergoes metabolic transformation to carbofuran, which further contributes to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbosulfan change over time due to its stability and degradation. Carbosulfan is not very stable and decomposes slowly at room temperature . Over time, it undergoes hydrolysis, oxidation, and conjugation, leading to the formation of various metabolites . Long-term exposure to Carbosulfan in in vitro and in vivo studies has shown that it can cause persistent inhibition of acetylcholinesterase and prolonged toxic effects on cellular function .

Dosage Effects in Animal Models

The effects of Carbosulfan vary with different dosages in animal models. At low doses, Carbosulfan causes mild inhibition of acetylcholinesterase, while at higher doses, it leads to severe toxicity and adverse effects . In rats, the oral LD50 of Carbosulfan ranges from 90 to 250 mg/kg, indicating its high toxicity . High doses of Carbosulfan can cause symptoms such as salivation, lacrimation, ataxia, tremors, and diarrhea, which are indicative of cholinesterase inhibition .

Metabolic Pathways

Carbosulfan is metabolized through several pathways, including hydrolysis, oxidation, and conjugation . The primary metabolic pathways involve the initial oxidation of sulfur to carbosulfan sulfinamide and the cleavage of the nitrogen-sulfur bond to produce carbofuran and dibutylamine . Carbofuran is further metabolized to 3-hydroxycarbofuran and other metabolites, which are eventually excreted from the body .

Transport and Distribution

Carbosulfan is rapidly absorbed and distributed within cells and tissues . After oral administration, it is quickly absorbed and distributed to various tissues, including the liver, kidneys, and brain . Carbosulfan and its metabolites are primarily excreted through urine, with most of the absorbed radioactivity being eliminated within 48-72 hours . The transport and distribution of Carbosulfan within cells are facilitated by various transporters and binding proteins .

Subcellular Localization

The subcellular localization of Carbosulfan and its metabolites is primarily in the cytoplasm and organelles such as the mitochondria . Carbosulfan can also localize to the endoplasmic reticulum and other cellular compartments where it exerts its toxic effects . The localization of Carbosulfan within specific subcellular compartments is influenced by targeting signals and post-translational modifications that direct it to these locations .

準備方法

カルボスルファンは、以下の手順を含む複数段階のプロセスによって合成することができます :

カルボフランの溶解: カルボフランを有機溶媒に溶解し、トリエチルアミンを酸結合剤として添加します。

二塩化硫黄の添加: 二塩化硫黄を溶液に滴下し、続いて加熱反応を行い、硫化物溶液を調製します。

ジ-n-ブチルアミンとの反応: ジ-n-ブチルアミン、4-ジメチルアミノピリジン、および追加のトリエチルアミンを硫化物溶液に添加し、続いて別の加熱反応を行い、カルボスルファン反応液を得ます。

中和および分離: 反応液を中性になるまで洗浄し、有機相を分離します。減圧および脱溶媒により、高純度かつ高収率のカルボスルファンが得られます。

化学反応の分析

カルボスルファンは、以下を含むさまざまな化学反応を起こします :

酸化: カルボスルファンは酸化されて、より毒性の強い代謝産物であるカルボフランを生成することができます。

加水分解: カルボスルファンは加水分解されて、7-フェノールまたはカルボフランとジブチルアミンを生成することができます。

置換: カルボスルファンは、さまざまな試薬との置換反応を起こすことができ、異なる生成物を生成します。

これらの反応で使用される一般的な試薬には、二塩化硫黄、トリエチルアミン、およびジ-n-ブチルアミンが含まれます。これらの反応から生成される主要な生成物は、カルボフランとその誘導体です。

科学研究への応用

カルボスルファンは、特に農業や毒性学において、いくつかの科学研究への応用があります :

農業: カルボスルファンは、イネ、トウモロコシ、ジャガイモ、野菜などの作物の害虫を駆除するための殺虫剤として使用されます。土壌中の害虫や葉面害虫など、幅広い種類の昆虫に効果があります。

毒性学: カルボスルファンは、哺乳類への毒性作用と、ヒトの中毒症例における役割について研究されています。カルボスルファンはコリンエステラーゼ阻害剤であり、法医学毒性学の研究対象となっています。

分析化学: 高速薄層クロマトグラフィー (HPTLC) やその他のクロマトグラフィー技術を使用して、生物学的試料や環境試料中のカルボスルファンを検出および定量化します。

類似化合物との比較

カルボスルファンは、カルボフランなどの他のカルバメート系殺虫剤と類似しています 。カルボスルファンにはいくつかのユニークな特性があります:

カルボスルファン: カルボフランに比べて哺乳類への毒性が低く、害虫に対する活性の範囲が広い。

カルボフラン: カルボスルファンのより毒性の強い代謝産物であり、それ自体が殺虫剤として使用されます。哺乳類への毒性が高く、より限られた範囲の害虫に効果があります。

他の類似した化合物には、メトムイルやアルジカルブなどがあります。これらの化合物もカルバメート系に属し、コリンエステラーゼ阻害剤として作用します。

参考文献

特性

IUPAC Name |

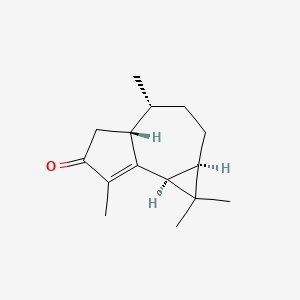

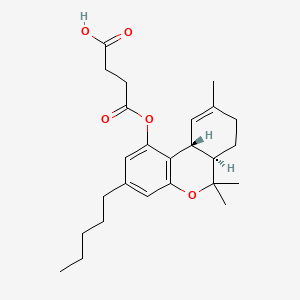

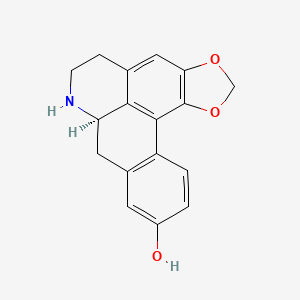

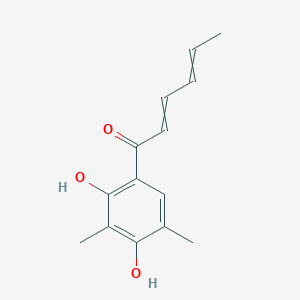

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)sulfanyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQUFIHWVLZVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3S | |

| Record name | CARBOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023950 | |

| Record name | Carbosulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbosulfan is a viscous brown liquid., Brown viscous liquid; [Merck Index] Medium yellow viscous liquid; Odorless to slight amine odor; [EFSA: DAR - Vol. 1] | |

| Record name | CARBOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000031 [mmHg] | |

| Record name | Carbosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55285-14-8 | |

| Record name | CARBOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbosulfan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55285-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbosulfan [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055285148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbosulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethyl-7-benzofuryl [(dibutylamino)thio]methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOSULFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1DGN4AK6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Methoxyphenyl)ethyl]acetamide](/img/structure/B1218699.png)

![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)